5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid
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Overview
Description
5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is a chemical compound with the CAS Number: 696648-38-1 . It has a molecular weight of 294.33 and its IUPAC name is this compound . The compound is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14O5S/c1-10-4-2-3-5-11 (10)8-20 (17,18)9-12-6-7-13 (19-12)14 (15)16/h2-7H,8-9H2,1H3, (H,15,16) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular formula of C14H14O5S . Its average mass is 294.323 Da and its monoisotopic mass is 294.056183 Da . The compound is stored at a temperature of 28 C .Scientific Research Applications
Catalysis and Biofuel Production
Sulfonated graphene oxide has been highlighted for its superior catalytic performance in converting 5-(hydroxymethyl)-2-furfural (a related furanic compound) into biofuels or fuel additives. This process benefits from the cooperative effects of sulfonic acid groups and other types of acid sites, such as carboxylic acids, showcasing the potential of sulfonated materials in catalysis and renewable energy applications (Antunes et al., 2014).
Organic Synthesis
Research on o- and p-halobenzyl sulfones as zwitterionic synthons for synthetic applications demonstrates the versatility of sulfones in organic chemistry. These compounds serve as precursors for various functionalization processes, including cross-coupling reactions, to synthesize ortho-substituted cinnamates and biarylacetic acids, which are valuable in pharmaceutical development (Costa et al., 2002).
Material Science
Magnetic nanoparticles coated with 4-carboxybenzyl sulfamic acid have been utilized as novel catalysts for the synthesis of furan-2(5H)-one derivatives. This approach emphasizes the role of sulfonated compounds in enhancing catalytic activity, recoverability, and thermal stability for the production of fine chemicals, highlighting potential applications in material science and catalysis (Khodaei et al., 2018).
Biomass Transformation
ITQ-2 Zeolite has been applied in the biomass transformation process to produce alkyl 5-benzyl-2-furoates through a two-step process involving selective oxidative esterification and alkylation. This method showcases the integration of catalytic processes for sustainable chemical production from biomass-derived materials (Arias et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-10-4-2-3-5-11(10)8-20(17,18)9-12-6-7-13(19-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLWYIBVBBDEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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